

Z-7-Tetradecenal: A Key Volatile Compound in the Aroma Profile of Foods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-7-Tetradecenal**

Cat. No.: **B104267**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Food Scientists

Introduction: **Z-7-Tetradecenal**, a long-chain unsaturated aldehyde, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma profiles of various food products. Its presence, even in trace amounts, can have a substantial impact on the sensory perception and overall quality of foods. This technical guide provides a comprehensive overview of **Z-7-Tetradecenal** in food products, focusing on its occurrence, analytical methodologies for its quantification, and its sensory properties. This document is intended for researchers, scientists, and professionals in the food and flavor industry engaged in product development, quality control, and sensory analysis.

Occurrence of Z-7-Tetradecenal in Food Products

Z-7-Tetradecenal has been identified as a volatile component in a range of food items, primarily dairy products and certain types of mushrooms. Its formation is often linked to the enzymatic or auto-oxidative degradation of unsaturated fatty acids, particularly oleic acid and linoleic acid, which are common constituents of milk fat and fungal lipids.

Dairy Products

In dairy products such as milk, cheese, and milk powder, **Z-7-Tetradecenal** is considered a secondary product of lipid oxidation.^{[1][2][3][4]} The processing and storage conditions of these products, including heat treatment, exposure to light, and oxygen availability, can significantly influence the rate of lipid oxidation and, consequently, the concentration of **Z-7-Tetradecenal**.

While numerous studies have investigated the formation of various aldehydes (e.g., hexanal, heptanal, nonanal) as markers of lipid oxidation in dairy products, specific quantitative data for **Z-7-Tetradecenal** remains limited in publicly available literature.^[5] The presence of this aldehyde can contribute to both desirable and undesirable flavor notes, depending on its concentration and the food matrix.

Mushrooms

Certain mushroom species are also known to produce a variety of volatile compounds, including long-chain aldehydes. While research has identified numerous aroma-active compounds in mushrooms, specific data on the concentration of **Z-7-Tetradecenal** is not extensively documented in the reviewed literature.^{[6][7][8][9][10][11][12][13]} The volatile profile of mushrooms can be influenced by factors such as species, maturity, and cooking methods.

Quantitative Data Summary

Despite the acknowledged presence of **Z-7-Tetradecenal** in certain foods, a comprehensive and standardized database of its concentration in various food matrices is not yet established in the scientific literature. The tables below are structured to accommodate future quantitative findings.

Table 1: Concentration of **Z-7-Tetradecenal** in Dairy Products

Dairy Product	Sample Details	Concentration Range	Analytical Method	Reference
Milk	Raw, Pasteurized, UHT	Data not available	HS-SPME-GC-MS	[14] [15]
Cheese	Cheddar, Mascarpone	Data not available	GC-MS, TD-GC-MS	[16] [17] [18] [19] [20] [21] [22] [23]
Milk Powder	Whole, Skim	Data not available	HS-SPME-GC-MS	[4]

Table 2: Concentration of **Z-7-Tetradecenal** in Mushrooms

Mushroom Species	Sample Details	Concentration Range	Analytical Method	Reference
Tricholoma matsutake	Raw, Cooked	Data not available	GC-O, GC-MS	[7][8][10]
Morchella spp.	Fresh	Data not available	HS-GC-MS	[9]
Trametes suaveolens	Volatile oil	Data not available	HD, SPME-GC-MS	[11]
Lentinus edodes	Different growth stages	Data not available	SDE-GC-MS	[12]

Researchers are encouraged to contribute to this data gap through targeted quantitative studies.

Experimental Protocols for Analysis

The analysis of **Z-7-Tetradecenal** in food matrices typically involves the extraction and concentration of the volatile fraction followed by gas chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.

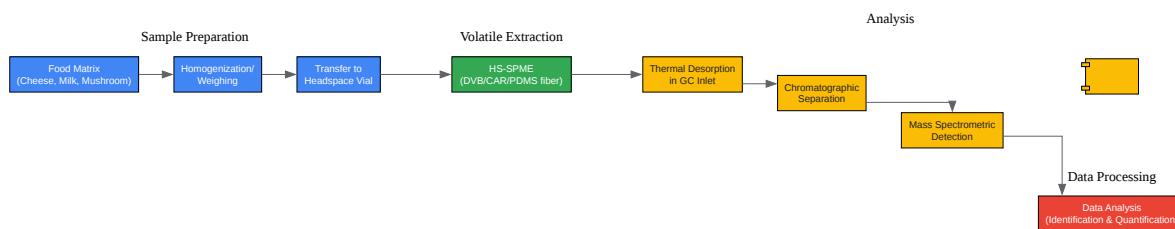
Protocol: Analysis of Z-7-Tetradecenal in Dairy Products by HS-SPME-GC-MS

This protocol is a generalized procedure based on common practices for volatile compound analysis in dairy products.[14][15]

1. Sample Preparation:

- Weigh a representative sample (e.g., 5-10 g of cheese homogenate or 10-20 mL of milk) into a headspace vial.
- For solid or semi-solid samples, consider gentle heating and agitation to promote the release of volatiles.

2. Headspace Solid-Phase Microextraction (HS-SPME):


- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including aldehydes.
- Extraction: Expose the SPME fiber to the headspace of the sample vial.
 - Temperature: Typically between 40°C and 60°C.
 - Time: Typically between 30 and 60 minutes.
- Equilibration: Allow the sample to equilibrate at the extraction temperature for a set period (e.g., 15 minutes) before exposing the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Insert the SPME fiber into the heated GC inlet to desorb the trapped analytes.
 - Inlet Temperature: Typically 250°C.
 - Desorption Time: Typically 2-5 minutes in splitless mode.
- GC Column: A mid-polar to polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended for the separation of aldehydes.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2-5 minutes.
 - Ramp: Increase to 220-240°C at a rate of 5-10°C/min.
 - Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.
- Identification: Compare the mass spectrum and retention index of the target peak with those of an authentic **Z-7-Tetradecenal** standard and/or a reference library (e.g., NIST).
- Quantification: Use an internal or external standard calibration method for accurate quantification.

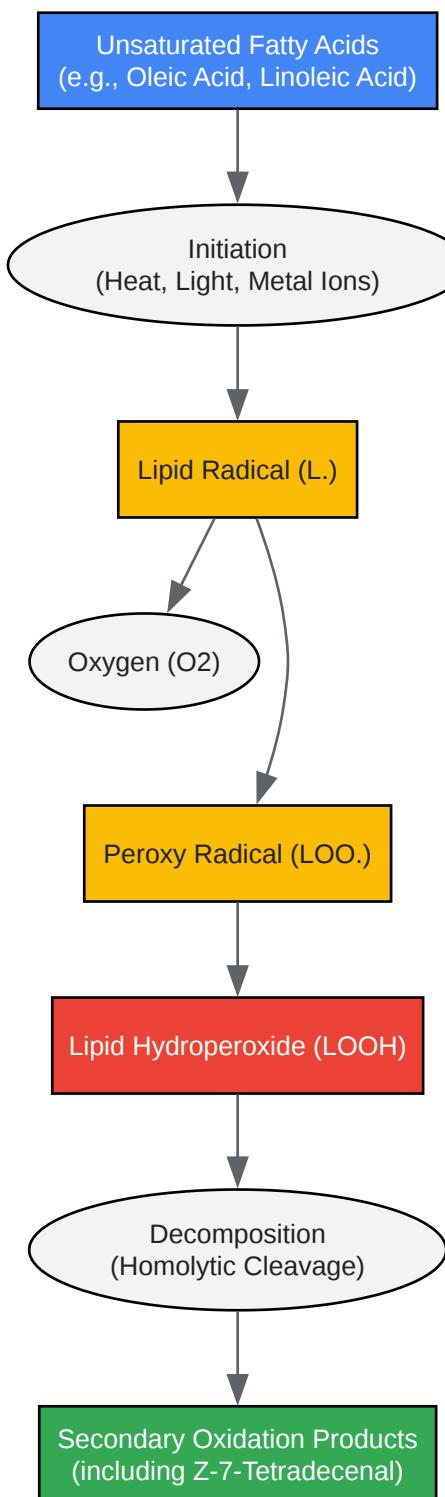
Visualization of Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Z-7-Tetradecenal** in food.

Sensory Properties

The sensory perception of **Z-7-Tetradecenal** is crucial for understanding its role in the overall flavor of a food product. However, specific odor and flavor threshold data for **Z-7-Tetradecenal** in water or specific food matrices are not readily available in the reviewed scientific literature.


Table 3: Sensory Thresholds of **Z-7-Tetradecenal**

Medium	Odor Threshold	Flavor Threshold	Reference
Water	Data not available	Data not available	
Food Matrix	Data not available	Data not available	

Generally, long-chain unsaturated aldehydes can contribute to fatty, green, and sometimes waxy or citrus-like aroma notes. At higher concentrations, they can be associated with off-flavors reminiscent of rancidity.

Signaling Pathways and Logical Relationships

The formation of **Z-7-Tetradecenal** in food is primarily a result of lipid oxidation. The following diagram illustrates the general pathway.

[Click to download full resolution via product page](#)

Caption: Generalized pathway of lipid oxidation leading to aldehydes.

Conclusion and Future Research

Z-7-Tetradecenal is an important, albeit under-quantified, volatile compound in the flavor profile of various food products, particularly dairy items and mushrooms. While its presence is acknowledged, there is a clear need for more quantitative research to establish its concentration in different foods and under various processing and storage conditions. Furthermore, determining the sensory thresholds of **Z-7-Tetradecenal** is critical for understanding its precise contribution to food aroma and for setting quality control parameters. Future research should focus on developing and validating specific and sensitive analytical methods for the routine quantification of **Z-7-Tetradecenal** in complex food matrices and conducting sensory panel studies to determine its odor and flavor thresholds. This will provide the food industry with the necessary data to better control and optimize the flavor profiles of their products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Quality of Dairy Powders: Influencing Factors and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Formation of the oxidized flavor compounds at different heat treatment and changes in the oxidation stability of milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Volatile Profiles of Six Popular Edible Mushrooms Using Headspace-Solid-Phase Microextraction Coupled with Gas Chromatography Combined with Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of aroma-active compounds in raw and cooked pine-mushrooms (Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. Chemical compositions and volatile compounds of Tricholoma matsutake from different geographical areas at different stages of maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis and Cytotoxicity Detection of Volatile Oil from the Fragrant Bracket Mushroom, *Trametes suaveolens* (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (*Lentinus edodes*) - Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Volatile Compounds of Cheese and Their Contribution to the Flavor Profile of Surface-Ripened Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glsciences.eu [glsciences.eu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Unveiling the Molecular Basis of Mascarpone Cheese Aroma: VOCs analysis by SPME-GC/MS and PTR-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-7-Tetradecenal: A Key Volatile Compound in the Aroma Profile of Foods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104267#z-7-tetradecenal-as-a-volatile-compound-in-food-products>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com